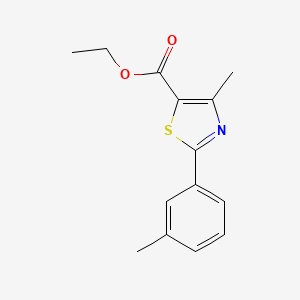

Ethyl 4-Methyl-2-(3-methylphenyl)thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-Methyl-2-(3-methylphenyl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various pharmaceutical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Methyl-2-(3-methylphenyl)thiazole-5-carboxylate typically involves the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl bromoacetate in the presence of a base such as sodium ethoxide to yield the desired thiazole derivative .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-Methyl-2-(3-methylphenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Ethyl 4-Methyl-2-(3-methylphenyl)thiazole-5-carboxylate has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of Ethyl 4-Methyl-2-(3-methylphenyl)thiazole-5-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

- Ethyl 2-(3-methylphenyl)-4-methylthiazole-5-carboxylate

- 4-Methyl-2-(3-methylphenyl)thiazole-5-carboxylic acid

- 2-(3-Methylphenyl)-4-methylthiazole-5-carboxamide

Comparison: Ethyl 4-Methyl-2-(3-methylphenyl)thiazole-5-carboxylate stands out due to its unique ethyl ester functional group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, this compound may exhibit enhanced pharmacokinetic properties and a broader spectrum of biological activities .

Biological Activity

Ethyl 4-Methyl-2-(3-methylphenyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure

The compound's structure is characterized by the thiazole ring, which is crucial for its biological activity. The presence of the ethyl ester and methyl groups enhances its lipophilicity, potentially improving cellular uptake and bioavailability.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines, showing promising results:

- Cell Lines Tested : HepG-2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating potent cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of this compound

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values of 50 µg/mL against both strains, suggesting significant antibacterial activity .

Table 2: Antimicrobial Activity of this compound

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines in macrophages:

- Cytokines Measured : TNF-alpha, IL-6.

- Inhibition Rate : Up to 60% inhibition at a concentration of 25 µM .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole ring and phenyl substituents significantly influence biological activity:

- Methyl Substitution : The presence of methyl groups at specific positions enhances lipophilicity and bioactivity.

- Phenyl Ring Modifications : Electron-donating or withdrawing groups on the phenyl ring can modulate the compound's reactivity and potency against target cells.

Figure 1: Proposed SAR for Thiazole Derivatives

SAR Diagram

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

- Study on HepG-2 Cells : A study conducted by Evren et al. (2019) showed that ethyl thiazole derivatives significantly inhibited cell proliferation in liver cancer models, with mechanisms involving apoptosis induction .

- Antimicrobial Efficacy : Research by Siddiqui et al. (2020) demonstrated that thiazole compounds exhibited broad-spectrum antimicrobial activity, suggesting their potential as lead compounds for antibiotic development .

Properties

CAS No. |

54001-10-4 |

|---|---|

Molecular Formula |

C14H15NO2S |

Molecular Weight |

261.34 g/mol |

IUPAC Name |

ethyl 4-methyl-2-(3-methylphenyl)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C14H15NO2S/c1-4-17-14(16)12-10(3)15-13(18-12)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3 |

InChI Key |

ULDYDQHFMPBOPW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CC(=C2)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.